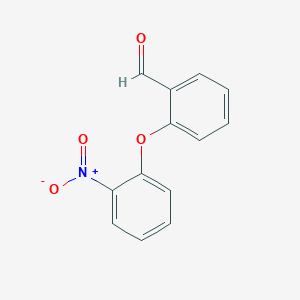

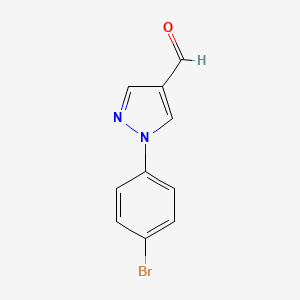

1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

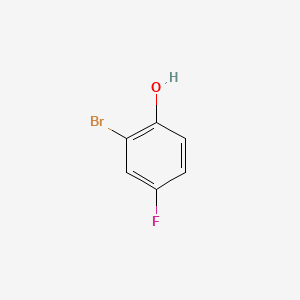

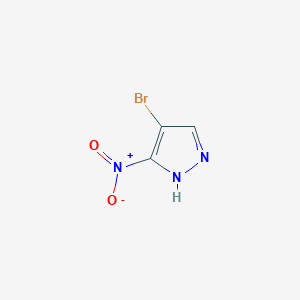

1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (1-BPPC) is an organic compound that has been studied for its potential applications in various scientific research fields. 1-BPPC is a derivative of pyrazole, a five-membered heterocyclic aromatic compound, and is composed of a bromophenyl ring attached to a pyrazole ring at the 4-position. It is an important intermediate in organic synthesis and has been used in the synthesis of various pharmaceuticals and other compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde” can be utilized as an important raw material in organic synthesis . It can serve as a building block in the synthesis of more complex molecules, contributing its bromophenyl and pyrazole groups to the final product .

Pharmaceuticals and Agrochemicals

This compound can also serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The bromophenyl and pyrazole groups can impart certain desirable properties to the final product, such as increased reactivity or specific biological activity .

Synthesis of Piperazine Derivatives

The bromophenyl group in “1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde” can potentially react with piperazine to form piperazine derivatives . These derivatives have been found to exhibit a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Synthesis of Pyrazoline Derivatives

The pyrazole group in “1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde” can be used to synthesize pyrazoline derivatives . These derivatives have been found to exhibit a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxicity Studies

Pyrazoline derivatives synthesized from “1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde” can be used in neurotoxicity studies . These studies can help researchers understand the effects of these compounds on the nervous system, which can be useful in the development of new drugs .

Oxidative Stress Studies

Pyrazoline derivatives synthesized from “1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde” can be used in studies of oxidative stress . These studies can help researchers understand the effects of these compounds on the body’s oxidative processes, which can be useful in the development of new drugs .

Wirkmechanismus

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study of a related compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and the inhibition of acetylcholinesterase (ache) activity . These effects could potentially lead to downstream effects such as oxidative stress and impaired nerve pulse transmission .

Pharmacokinetics

A related compound has been described as having high gastrointestinal absorption and being blood-brain barrier permeant . These properties could potentially influence the bioavailability of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.

Result of Action

Related compounds have shown significant antipromastigote activity and inhibition effects againstPlasmodium berghei . Additionally, they have been associated with reduced AchE activity and no effect on malondialdehyde (MDA) concentrations .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could be stable under a variety of environmental conditions .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVXEJDVTQWKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356164 | |

| Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

294877-41-1 | |

| Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)

![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)